

Spectroscopic Profile of 2-Methyl-1H-imidazole-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1H-imidazole-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1H-imidazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with data from closely related structural analogs to provide a robust framework for its characterization. The information is presented to assist in the identification, characterization, and quality control of **2-Methyl-1H-imidazole-4-carboxylic acid**.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-1H-imidazole-4-carboxylic acid** and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Methyl-1H-imidazole-4-carboxylic acid	DMSO-d ₆	~2.3 (s, 3H), ~7.5 (s, 1H), ~12.0 (br s, 1H), ~12.5 (br s, 1H)	singlet, singlet, broad singlet, broad singlet	CH ₃ , H5, NH, COOH (Predicted)
1H-Imidazole-4-carboxylic acid[1]	DMSO-d ₆	7.6 (s, 1H), 7.7 (s, 1H)	singlet, singlet	H2, H5
2-Methylimidazole	CDCl ₃	2.3 (s, 3H), 6.8 (s, 2H)	singlet, singlet	CH ₃ , H4/H5

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-Methyl-1H-imidazole-4-carboxylic acid	DMSO-d ₆	~13, ~120, ~138, ~145, ~165	CH ₃ , C5, C4, C2, C=O (Predicted)
1H-Imidazole-4-carboxylic acid[1]	DMSO-d ₆	118.0, 135.0, 137.0, 164.0	C5, C2, C4, C=O
2-Methylimidazole	DMSO-d ₆	13.0, 120.0, 145.0	CH ₃ , C4/C5, C2

Predicted data for **2-Methyl-1H-imidazole-4-carboxylic acid** is based on the analysis of its structural components and comparison with analogous compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Assignment
2-Methyl-1H-imidazole-4-carboxylic acid	KBr Pellet	~3100-2500 (broad), ~1700 (strong), ~1600, ~1550, ~1450	O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch), C-H (bend) (Predicted)
1H-Imidazole-4-carboxylic acid[2]	KBr Pellet	3150-2500 (broad), 1690 (strong), 1590, 1540	O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch)
2-Methylimidazole	KBr Pellet	3100-2800 (broad), 1585, 1460, 1100	N-H (stretch), C=N, C-H (bend), C-N (stretch)

Predicted data for **2-Methyl-1H-imidazole-4-carboxylic acid** is based on characteristic group frequencies and comparison with analogous compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z) (Predicted)
2-Methyl-1H-imidazole-4-carboxylic acid[3]	GC-MS (EI)	126	108 ([M-H ₂ O] ⁺), 81 ([M-COOH] ⁺), 54

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
 - Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- FTIR Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
 - The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically in the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

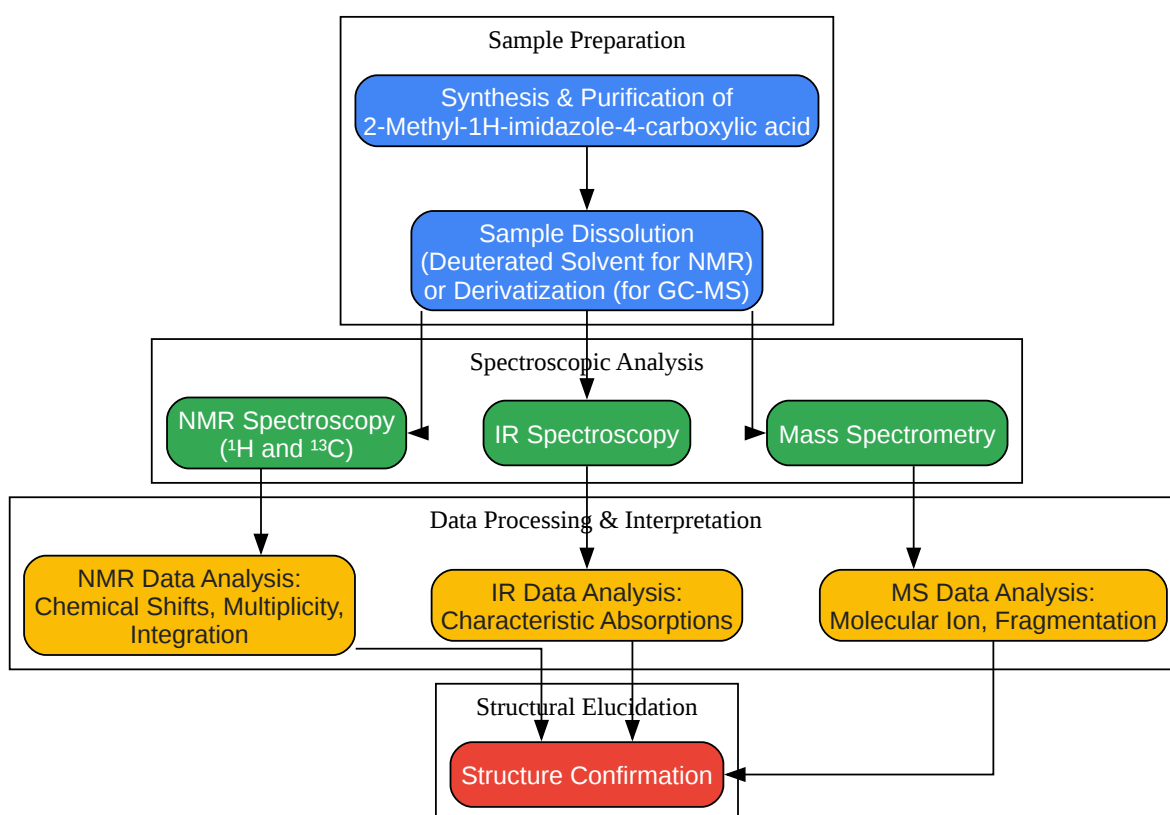
Mass Spectrometry (MS)

- Sample Preparation (GC-MS):
 - For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require derivatization to increase its volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent.
 - Heat the mixture to ensure complete reaction.
- GC-MS Acquisition:
 - The derivatized sample is injected into the gas chromatograph, which separates the components of the mixture.
 - The separated components then enter the mass spectrometer.
 - Electron Ionization (EI) is a common ionization technique used in GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Methyl-1H-imidazole-4-carboxylic acid**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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